molecular formula C8H12N2O B2710050 1-(6-Methoxypyridin-3-YL)ethanamine CAS No. 579515-25-6

1-(6-Methoxypyridin-3-YL)ethanamine

Cat. No.: B2710050
CAS No.: 579515-25-6
M. Wt: 152.197
InChI Key: QZCQDZMQHCBXQU-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-3-YL)ethanamine is an organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, featuring a methoxy group at the 6th position and an ethanamine group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Methoxypyridin-3-YL)ethanamine can be synthesized through several methods. One common approach involves the ω-transaminase-catalyzed synthesis, which is a biocatalytic process. This method utilizes a suitable ω-transaminase enzyme, which is selected using a commercially available screening kit. The process parameters, such as temperature and pH, are optimized to achieve the best yield .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as chemical synthesis using specific reagents and catalysts. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxypyridin-3-YL)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives with modified functional groups .

Scientific Research Applications

1-(6-Methoxypyridin-3-YL)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-3-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(6-Methoxypyridin-3-YL)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and ethanamine groups at specific positions on the pyridine ring allows for unique interactions and reactivity compared to its analogs .

Properties

IUPAC Name

1-(6-methoxypyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(9)7-3-4-8(11-2)10-5-7/h3-6H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCQDZMQHCBXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579515-25-6
Record name 1-(6-methoxypyridin-3-yl)ethan-1-amine
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